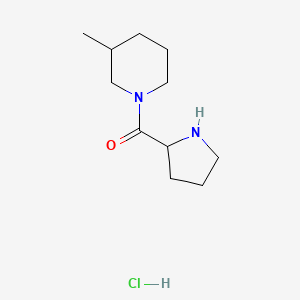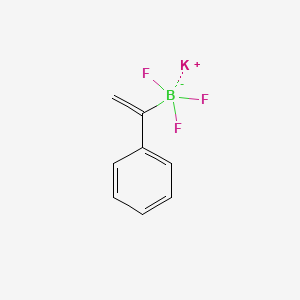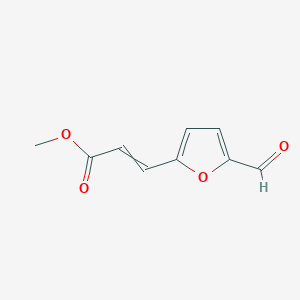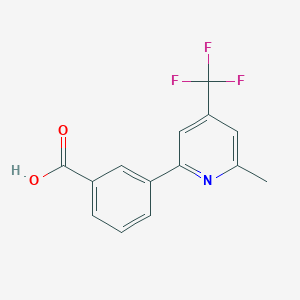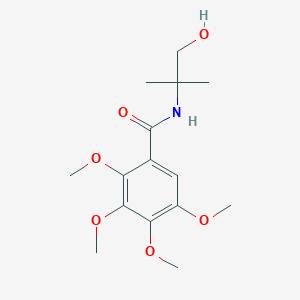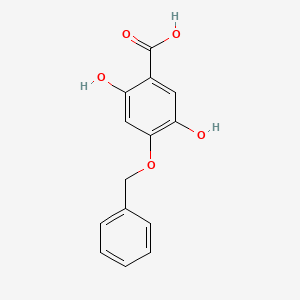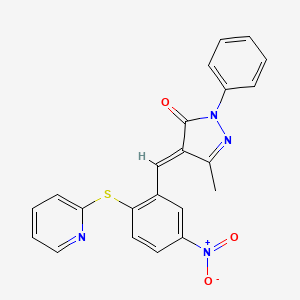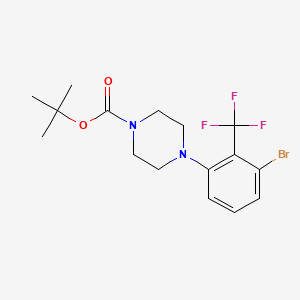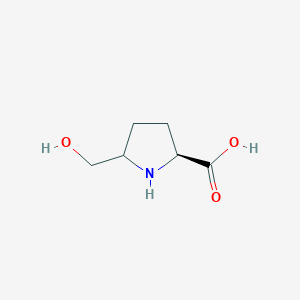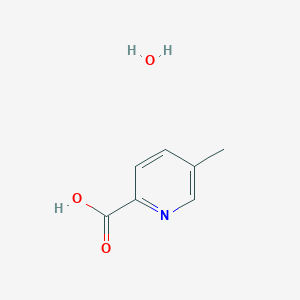
5-Methylpicolinic acid hydrate
Übersicht
Beschreibung
5-Methylpicolinic acid hydrate, also known as methylpyridine-5-carboxylic acid, is a derivative of pyridine. It has gained significant attention in the field of chemistry due to its unique structure and properties. The empirical formula is C7H7NO2 and the molecular weight is 137.14 .
Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3. The structure includes a pyridine ring with a methyl group and a carboxylic acid group attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, hydrates in general can undergo dehydration, an endothermic reaction, upon heating . The residue obtained after heating, called the anhydrous compound, will have a different structure and texture and may have a different color than the hydrate .Physical And Chemical Properties Analysis
This compound is a solid . It is highly soluble in water . When dissolved in water, the anhydrous compound will have a color similar to that of the original hydrate even if it had changed color going from the hydrate to the anhydrous compound .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- A study elaborated on the synthesis of compounds containing 1,2,4-triazole ring from thiosemicarbazide derivatives, showcasing the utility of similar molecules in creating bioactive compounds with potential analgesic, anti-inflammatory, and antimicrobial activities (Umut Salgın-Gökşen et al., 2007).
- Research on the synthesis of pyrrolo[2,3-d]pyrimidines via a catalyzed coupling reaction emphasized the role of picolinic acid derivatives in facilitating chemical transformations, suggesting the synthetic versatility of these compounds (Xi Jiang et al., 2015).
Material Science and Nanotechnology
- Investigations into the hydrated and anhydrous forms of copper(II) complexes of methylpicolinic acid revealed their potential in generating reactive oxygen species (ROS) and inhibiting proteasome activity, indicating applications in material science and possibly in therapeutic contexts (J. Lai et al., 2016).
Biochemistry and Pharmacology
- A study on the proton affinitive derivatization for the determination of testosterone and dihydrotestosterone in saliva samples by LC-ESI-MS/MS highlighted the use of picolinic acid derivatives for enhancing analytical sensitivity, which could extend to research involving 5-Methylpicolinic acid hydrate (K. Ohno et al., 2018).
- Research focusing on the speciation of vanadium complexes in serum samples examined the interactions with picolinic acid and its derivatives, providing insights into potential biomedical applications and the role of similar compounds in therapeutic strategies (D. Sanna et al., 2017).
Wirkmechanismus
Mode of Action
It’s known that picolinic acid, a related compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function
Biochemical Pathways
More research is needed to elucidate these pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Safety and Hazards
5-Methylpicolinic acid hydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
5-Methylpicolinic acid hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with several enzymes, including oxidoreductases and transferases, which facilitate the transfer of functional groups between molecules . These interactions are crucial for the compound’s ability to modulate biochemical pathways and influence metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. These interactions often result in changes in gene expression, which further influence cellular functions and metabolic pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Understanding these temporal effects is essential for optimizing its use in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects on metabolic processes, while higher doses may lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. These interactions can influence the levels of various metabolites, thereby modulating overall metabolic activity . The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical activities . The precise localization patterns are essential for understanding the compound’s functional roles in cellular processes.
Eigenschaften
IUPAC Name |
5-methylpyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.H2O/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVGPXMAZOSNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-37-5 | |
| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



